rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate

Catalog No.
S8475157
CAS No.
2331211-58-4
M.F
C18H28N2O5S
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]he...

CAS Number

2331211-58-4

Product Name

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate

IUPAC Name

tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

Molecular Formula

C18H28N2O5S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6,12H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-,8-,9-;/m0./s1

InChI Key

XTTIVNPBSMYSBR-YWUTZLAHSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](C2)N

Rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo[3.2.0] framework. The compound has a molecular formula of C18H28N2O5SC_{18}H_{28}N_{2}O_{5}S and a molecular weight of approximately 384.49 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is common in peptide synthesis and other organic reactions to protect amines from undesired reactions during synthesis processes .

The reactivity of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate can be attributed to its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then participate in further reactions such as coupling with other carboxylic acids.
  • Nucleophilic Substitution: The tosylate group can undergo nucleophilic substitution reactions, making it a good leaving group in various synthetic pathways.
  • Cyclization Reactions: The bicyclic structure allows for potential intramolecular reactions that can lead to the formation of more complex structures.

Research indicates that compounds similar to rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate may exhibit biological activities such as:

  • Antimicrobial Properties: Some bicyclic amines have shown effectiveness against various bacterial strains.
  • Neuroactive Effects: Given its structural similarity to certain neurotransmitters, there is potential for neuropharmacological applications, although specific studies on this compound may be limited.

The synthesis of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate typically involves several steps:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group: An amine is introduced at the 7-position via nucleophilic substitution or direct amination methods.
  • Boc Protection: The amino group is protected using Boc anhydride in the presence of a base.
  • Tosylation: Finally, the compound is treated with tosyl chloride to form the tosylate derivative.

Interaction studies involving rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate may focus on:

  • Binding Affinity Studies: Assessing how well this compound interacts with specific biological targets (e.g., receptors or enzymes).
  • In Vivo and In Vitro Studies: Evaluating its pharmacokinetics and pharmacodynamics in biological systems.

Several compounds share structural similarities with rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate:

Compound NameStructural FeaturesUnique Aspects
(1R,5R,7R)-7-Amino-2-azabicyclo[3.2.0]heptaneSimilar bicyclic structure without Boc protectionDifferent stereochemistry may influence biological activity
4-Methylbenzene sulfonic acidContains a sulfonic acid groupUsed as a reagent for tosylation but lacks bicyclic structure
(1R,5R)-Boc-protected 7-amino-bicyclo[3.2.0]heptaneSimilar Boc protection but different stereochemistryPotentially different reactivity due to stereochemistry

This comparison highlights how structural nuances can lead to varied properties and applications among similar compounds.

Retrosynthetic Analysis of Bicyclo[3.2.0]heptane Core Architecture

The bicyclo[3.2.0]heptane scaffold is a fused bicyclic system comprising a four-membered ring and a five-membered ring. Retrosynthetic disconnection of this core reveals two plausible precursors: (1) a pyrrolidine derivative functionalized with a vinyl group capable of intramolecular [2+2] cyclization, or (2) a proline-based intermediate modified to enable ring expansion.

Photochemical [2+2] cyclization, as demonstrated by Druzhenko et al., offers a direct route to azabicyclo[3.2.0]heptanes. For example, irradiation of acetophenone enamides induces intramolecular cyclization, forming the bicyclic core with high fidelity. This method capitalizes on the inherent strain of the enamide system to drive cyclization, though stereochemical outcomes depend on the substrate’s pre-existing geometry.

Alternative approaches leverage chiral pool synthesis. Starting from trans-4-hydroxy-L-proline, a stereochemically defined precursor, sequential functionalization (e.g., mesylation, enolate alkylation) can yield advanced intermediates primed for cyclization. This strategy ensures transfer of chirality from the natural amino acid to the final product, critical for achieving the desired (1S,5S,7S) configuration.

Strategic Utilization of Boc Protection in Amino Group Functionalization

The Boc group serves dual roles in this synthesis: it protects the secondary amine at position 2 during subsequent reactions and enhances the compound’s lipophilicity for improved handling. Introducing the Boc group early in the synthesis—typically via reaction with di-tert-butyl dicarbonate in the presence of a base—ensures compatibility with later steps, such as tosylate formation or cyclization.

A key consideration is the Boc group’s stability under reaction conditions. For instance, photochemical cyclizations requiring UV light or acidic/basic environments necessitate verifying that the Boc moiety remains intact. Studies on analogous systems confirm that Boc-protected amines withstand UV irradiation at wavelengths above 300 nm, making them suitable for photochemical strategies.

Stereoselective Construction of Azabicyclic Systems

Achieving the rel-(1S,5S,7S) configuration demands meticulous control over three stereocenters. Two primary approaches dominate:

  • Chiral Auxiliary-Guided Synthesis: Starting from trans-4-hydroxy-L-proline, a chiral auxiliary directs the stereochemical outcome during enolate alkylation. For example, treatment of N-Boc-3-mesyloxypyrrolidine with a lithium enolate generates diastereomeric pyrrolidinylacetic esters, which are subsequently reduced and cyclized to form the bicyclic core.
  • Asymmetric Catalysis: Transition-metal catalysts, such as palladium complexes with chiral ligands, enable enantioselective C–H functionalization or cycloadditions. While not explicitly detailed in the provided sources, such methods are widely applied to similar azabicyclic systems.

The table below summarizes critical stereochemical control points:

StepMethodStereochemical OutcomeReference
Enolate alkylationLithium enolate of ethyl acetateDiastereomeric ratio: 3:1
CyclizationBase-mediated intramolecular SN2Retention of configuration
Tosylate formationTosyl chloride in pyridineNo stereochemical inversion

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

384.17189317 g/mol

Monoisotopic Mass

384.17189317 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-11-23

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